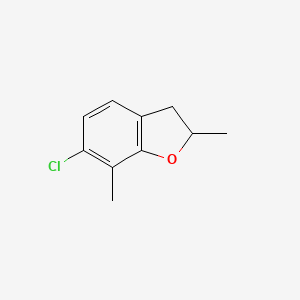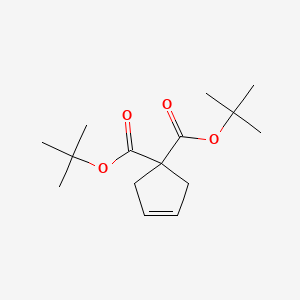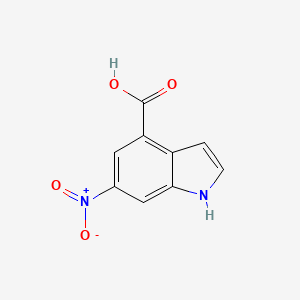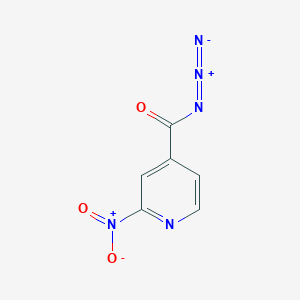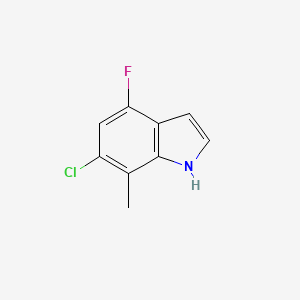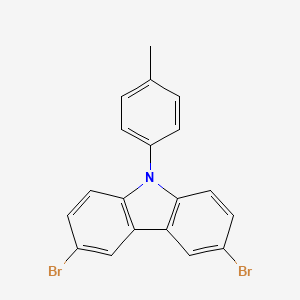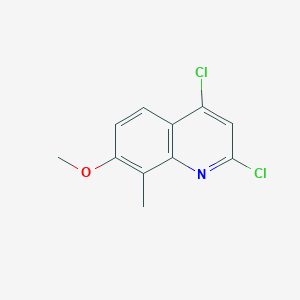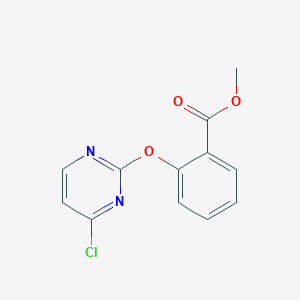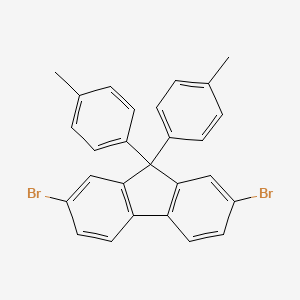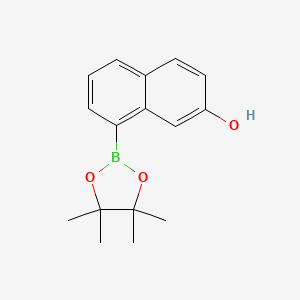
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Übersicht
Beschreibung
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is involved in borylation and hydroboration reactions .
Physical And Chemical Properties Analysis
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Metabolism
The chemical structure of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene suggests a close relationship with naphthalene derivatives, which have been extensively studied. Research indicates that metabolism of naphthalene and its derivatives often involves the oxidation of specific molecular chains leading to various metabolites. For example, the metabolism of 2,6-diisopropylnaphthalene in rats proceeds exclusively through oxidation of the isopropyl chain, resulting in several identified metabolites (S. Kojima, T. Honda, M. Kiyozumi, 1985) Kojima, Honda, & Kiyozumi, 1985. Similar pathways might be involved in the metabolism of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, given the structural similarities.
Environmental Impact and Toxicology
Understanding the environmental impact and toxicology of chemical compounds is crucial. Naphthalene, a relative of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, is known to be a ubiquitous environmental pollutant with the potential to cause illness. Studies using nuclear magnetic resonance (NMR) and mass spectrometry have deconvoluted the metabolites related to naphthalene intervention in various organs, providing insights into its biological impact (Yee Soon Ling et al., 2014) Ling et al., 2014. These methodologies can be applied to understand the impact of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene in similar settings.
Biological Activities and Therapeutic Potentials
The biological activities of naphthalene derivatives have been explored for therapeutic potentials. For instance, compounds derived from naphthalene have been investigated for their antiamnestic (AA) and antihypoxic (AH) activities (S. Ono et al., 1995) Ono et al., 1995. Moreover, derivatives of 2-oxoindole, closely related to naphthalene, have been studied for their effects on emotional and behavioral reactions under stress, indicating potential anxiolytic properties (R. Lutsenko, A. Vakhnenko, E. Vlasova, 2017) Lutsenko, Vakhnenko, & Vlasova, 2017. These findings suggest that 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene might also possess unique biological activities worth exploring.
Safety And Hazards
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has hazard classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 .
Eigenschaften
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWMCBTVUZVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



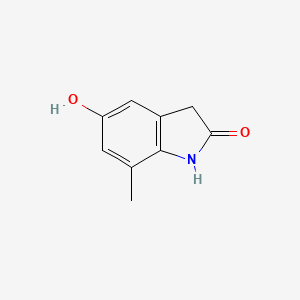
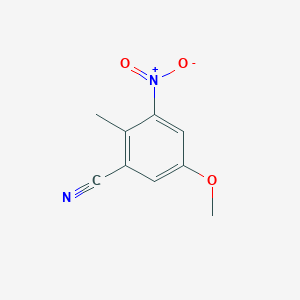
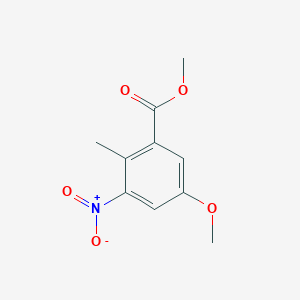
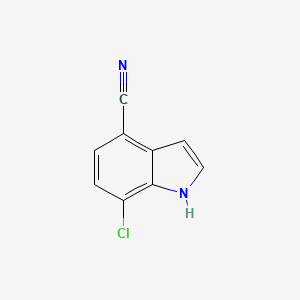
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
